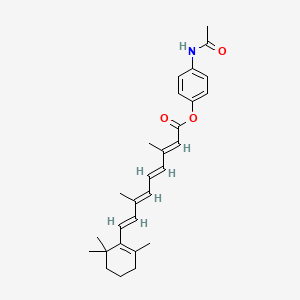
4-acetamidophenyl retinoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMY-30123, also known as 4-acetamidophenyl retinoate, is a novel topical retinoid compound. It exhibits significant retinoid activity with lower toxicity compared to other clinically used topical retinoids such as tretinoin (all-trans retinoic acid). BMY-30123 is effective in various retinoid-sensitive skin models and has shown promise in treating cutaneous disorders that exhibit altered epidermal differentiation, such as acne, psoriasis, ichthyosis, and epithelial tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMY-30123 involves the N-acylation of aniline derivatives. One common method is the direct additive-free N-formylation and N-acylation of anilines using formamide, formic acid, and acetic acid as starting materials. This reaction is typically carried out in a deep eutectic solvent ([ChCl][ZnCl2]2), which acts as both a catalyst and solvent .
Industrial Production Methods
Industrial production methods for BMY-30123 are not extensively documented. the use of green and efficient protocols, such as the deep eutectic solvent method mentioned above, is likely to be favored due to its environmental benefits and high yield .
Chemical Reactions Analysis
Types of Reactions
BMY-30123 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different retinoid derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions are various retinoid derivatives, which can have different biological activities and therapeutic potentials .
Scientific Research Applications
BMY-30123 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study retinoid chemistry and develop new retinoid derivatives.
Biology: BMY-30123 is used in biological studies to understand its effects on cellular differentiation and proliferation.
Medicine: It has shown promise in treating cutaneous disorders such as acne, psoriasis, and ichthyosis due to its retinoid activity and lower toxicity.
Industry: BMY-30123 is used in the development of topical formulations for skincare products
Mechanism of Action
BMY-30123 exerts its effects by binding to retinoic acid receptors (RARs) in the skin. This binding modulates the expression of genes involved in epidermal growth and differentiation. The compound’s low skin irritation activity suggests that retinoid efficacy and skin irritation are separable phenomena, making BMY-30123 a promising candidate for topical therapy .
Comparison with Similar Compounds
Similar Compounds
Tretinoin (all-trans retinoic acid): A commonly used topical retinoid with higher toxicity and skin irritation compared to BMY-30123.
Adapalene: Another topical retinoid with similar applications but different chemical structure and properties.
Tazarotene: A topical retinoid used for similar indications but with different pharmacokinetic properties
Uniqueness of BMY-30123
BMY-30123 is unique due to its lower toxicity and skin irritation compared to other retinoids like tretinoin. This makes it a more favorable option for long-term topical therapy, especially for patients with sensitive skin .
Properties
CAS No. |
1959588-74-9 |
|---|---|
Molecular Formula |
C28H35NO3 |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(4-acetamidophenyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9+,21-19+ |
InChI Key |
LQBHPDDJEMOJQA-ABRSJASVSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
Synonyms |
4-(acetylamino)phenylretinoate BMY 30123 BMY-30123 BMY30123 retinoic acid, 4-(acetylamino)phenyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


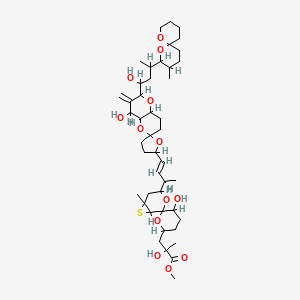
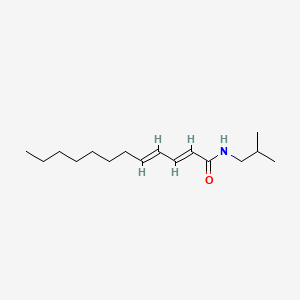
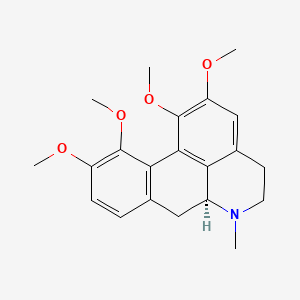
![(2R,3R,4S,5R)-2-[(8-aminopyrimido[5,4-d]pyrimidin-4-yl)amino]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B1233262.png)
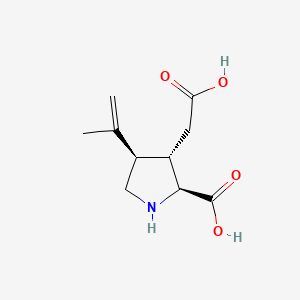
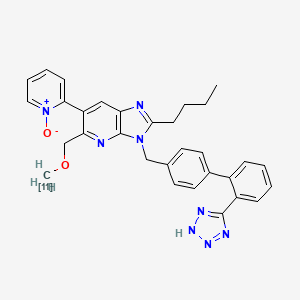
![(2S)-2-[[(2S)-2-[(2S,3R)-2-[(2-amino-3-mercaptopropyl)amino]-3-methylpentoxy]-1-oxo-3-phenylpropyl]amino]-4-methylsulfonylbutanoic acid propan-2-yl ester](/img/structure/B1233267.png)
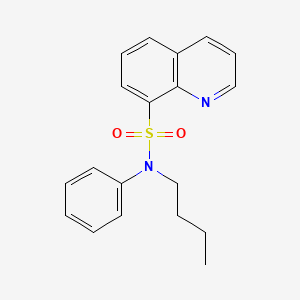
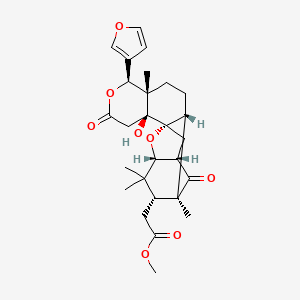
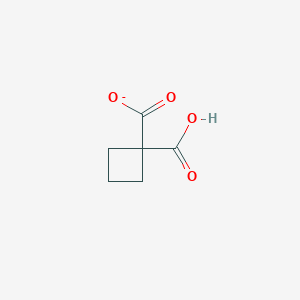
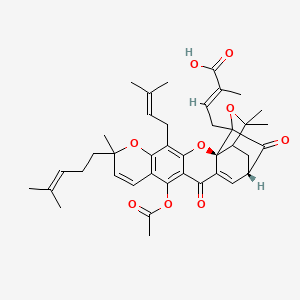
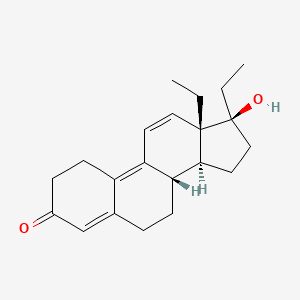
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-fluorobenzyl)oxy]phenyl}methylidene]-5-propyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1233275.png)
![2-chloro-5-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]benzoic acid](/img/structure/B1233276.png)
